
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a hydroxypropyl group, and a carbanilate moiety, all of which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride typically involves the reaction of dibutylamine with 2-hydroxypropyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the purity of the final product.
化学反応の分析
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the hydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urethane and carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the presence of the dibutylamino and hydroxypropyl groups, which enhance the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-2-hydroxypropyl carbanilate hydrochloride
- 3-(Diethylamino)-2-hydroxypropyl carbanilate hydrochloride
- 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride exhibits unique properties due to the presence of the dibutylamino group. This group imparts greater hydrophobicity and steric bulk, which can influence the compound’s reactivity, solubility, and interaction with biological targets. These characteristics make it particularly valuable in applications where specific binding and reactivity profiles are required.
特性
CAS番号 |
73623-05-9 |
|---|---|
分子式 |
C18H31ClN2O3 |
分子量 |
358.9 g/mol |
IUPAC名 |
dibutyl-[2-hydroxy-3-(phenylcarbamoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-3-5-12-20(13-6-4-2)14-17(21)15-23-18(22)19-16-10-8-7-9-11-16;/h7-11,17,21H,3-6,12-15H2,1-2H3,(H,19,22);1H |
InChIキー |
KFRYLJMUGMAWQF-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](CCCC)CC(COC(=O)NC1=CC=CC=C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



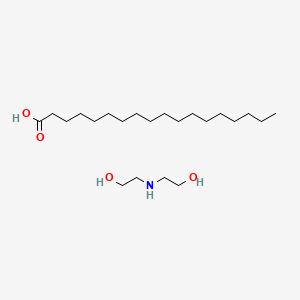
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
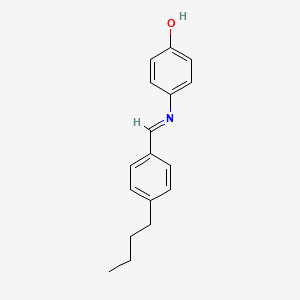
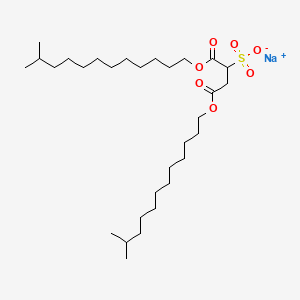



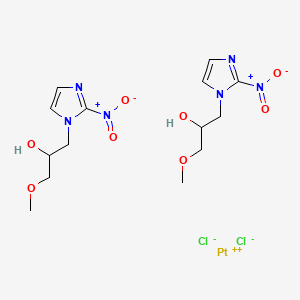
![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)
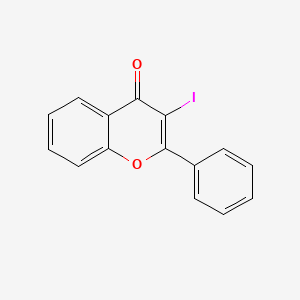
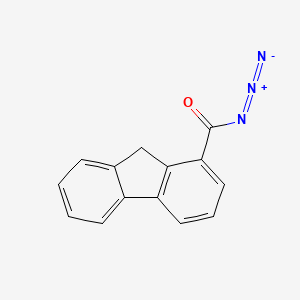
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)
